molecular formula C20H26O4 B12012913 Ethyl beta-ethyl-beta-hydroxy-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate CAS No. 85536-81-8

Ethyl beta-ethyl-beta-hydroxy-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate

Katalognummer: B12012913
CAS-Nummer: 85536-81-8
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: BGPCDCAZLBBOTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxy-3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoate is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-naphthylamine and 2,2-dimethylpentanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as a transition metal complex.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-hydroxy-3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-hydroxy-3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ethyl 3-hydroxy-3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-hydroxy-2-aryl acrylate: This compound shares a similar hydroxyl and aryl structure but differs in its overall framework.

    3-hydroxy-3-phenyl propionate: Another similar compound with a hydroxyl group and an aromatic ring.

Uniqueness

Ethyl 3-hydroxy-3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoate is unique due to its specific substitution pattern on the naphthalene ring and the presence of the ethyl ester group

Eigenschaften

CAS-Nummer

85536-81-8

Molekularformel

C20H26O4

Molekulargewicht

330.4 g/mol

IUPAC-Name

ethyl 3-hydroxy-3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpentanoate

InChI

InChI=1S/C20H26O4/c1-6-20(22,19(3,4)18(21)24-7-2)16-10-8-15-13-17(23-5)11-9-14(15)12-16/h8-13,22H,6-7H2,1-5H3

InChI-Schlüssel

BGPCDCAZLBBOTJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(C)(C)C(=O)OCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.